4-Methoxy-5-(5-phenylpyrazolidin-3-ylidene)-1-benzofuran-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-6-ol is a complex organic compound that features a benzofuran core substituted with a methoxy group, a phenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-6-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group through methylation reactions. The phenyl group is then introduced via electrophilic aromatic substitution. Finally, the pyrazolyl group is added through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-6-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-6-ol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4,5-dihydro-1H-pyrazole derivatives: These compounds share the pyrazolyl group and exhibit similar biological activities.
Benzofuran derivatives: Compounds with a benzofuran core often have similar chemical properties and applications.
Methoxy-substituted aromatic compounds: These compounds share the methoxy group, which can influence their reactivity and biological activity.
Uniqueness
4-Methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzofuran-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61340-38-3 |
---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-methoxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-18-12-7-8-23-16(12)10-15(21)17(18)14-9-13(19-20-14)11-5-3-2-4-6-11/h2-8,10,13,19,21H,9H2,1H3 |
InChI Key |
JKTNQENPSKGKNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C3=NNC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.